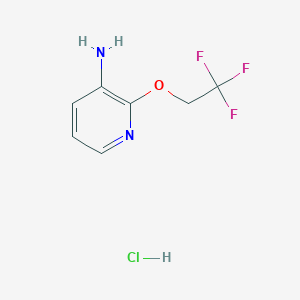

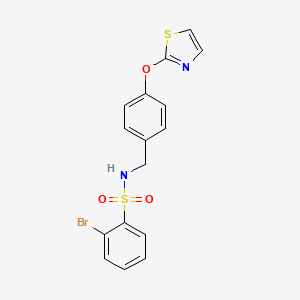

![molecular formula C19H12ClNO4 B2552254 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904008-79-3](/img/structure/B2552254.png)

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a subject of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been synthesized . All the newly synthesized compounds were evaluated for their anti-HIV activity using the MTT method .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, and other properties have been reported .

科学的研究の応用

Crystal Structure Analysis

The compound’s crystal structure has been determined using single crystal X-ray diffraction data . The structure is characterized by intermolecular H-bonds, forming a centrosymmetric dimer of the molecule. There is also an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring. Intramolecular π-π interactions are also present between the 3,6-Dihydro-2H-pyran ring of the chromen moiety . This structural information can be crucial in understanding the compound’s properties and potential applications.

Anti-inflammatory Activity

The compound has shown promising results in in vitro anti-inflammatory activity tests . The ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity. This suggests that the compound could be further explored for its potential use in treating inflammatory conditions.

Antitumor Activity

Coumarin derivatives, which include this compound, have demonstrated antitumor activity . This suggests that the compound could be further investigated for its potential use in cancer treatment.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activity . This indicates that the compound could be explored for its potential use in HIV treatment.

Antibacterial and Antifungal Activity

Studies on coumarin derivatives have shown antibacterial and antifungal activities . This suggests that the compound could be further studied for its potential use in treating bacterial and fungal infections.

Anticoagulant Activity

Coumarin derivatives have demonstrated anticoagulant activity . This suggests that the compound could be further explored for its potential use in preventing blood clots.

Triglyceride-lowering Activity

Coumarin derivatives have shown triglyceride-lowering effects . This indicates that the compound could be investigated for its potential use in managing high triglyceride levels.

Central Nervous System Stimulant Activity

Coumarin derivatives have demonstrated central nervous system stimulant effects . This suggests that the compound could be further explored for its potential use in treating conditions related to the central nervous system.

作用機序

Safety and Hazards

将来の方向性

The future directions for the research of similar compounds include further development as anti-Alzheimer agents . They also exhibit moderate analgesic and excellent inflammatory and potential anti-bacterial and anti-fungal activities compared to other halogenated compounds , suggesting potential for further exploration in these areas.

特性

IUPAC Name |

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO4/c1-10(22)21-18-12-4-2-3-5-15(12)25-19(18)14-9-17(23)24-16-7-6-11(20)8-13(14)16/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBQMHMRSAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

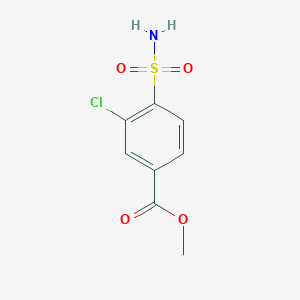

![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

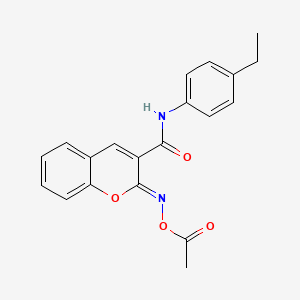

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

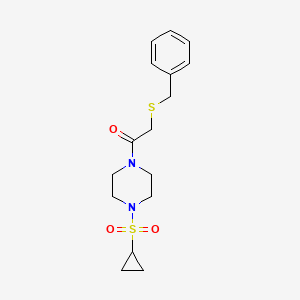

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)